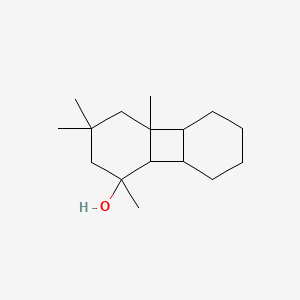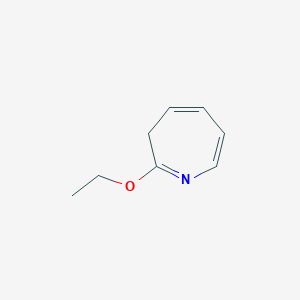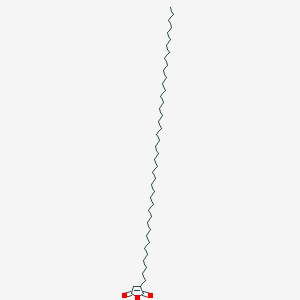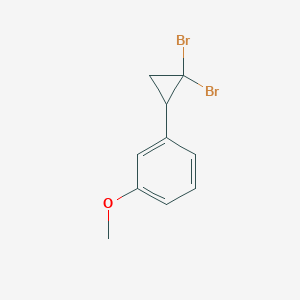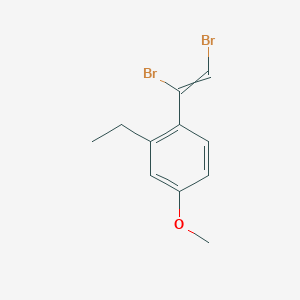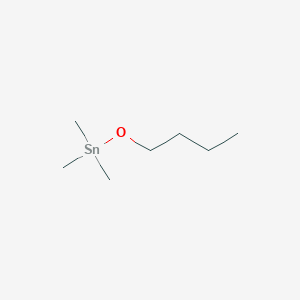
Butoxy(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy(trimethyl)stannane is an organotin compound, characterized by the presence of a tin atom bonded to a butoxy group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-tin bonds, which are useful intermediates in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(trimethyl)stannane typically involves the reaction of butyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
BuLi+Me3SnCl→BuSnMe3+LiCl
where BuLi is butyl lithium and Me is a methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can yield a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
Butoxy(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Industry: It is used in the production of various materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of butoxy(trimethyl)stannane involves the formation of tin-carbon bonds, which are key intermediates in many organic reactions. The compound can act as a radical initiator, facilitating the formation of carbon-centered radicals that can undergo further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to butoxy(trimethyl)stannane include:
- Trimethyltin chloride
- Tributyltin hydride
- Dimethyltin dichloride
Uniqueness
This compound is unique due to its specific combination of a butoxy group and three methyl groups bonded to a tin atom. This structure imparts distinct reactivity and properties compared to other organotin compounds, making it particularly useful in certain synthetic applications .
Propriétés
Numéro CAS |
64109-22-4 |
|---|---|
Formule moléculaire |
C7H18OSn |
Poids moléculaire |
236.93 g/mol |
Nom IUPAC |
butoxy(trimethyl)stannane |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-2-3-4-5;;;;/h2-4H2,1H3;3*1H3;/q-1;;;;+1 |
Clé InChI |
VLFFYXJCTVNCTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


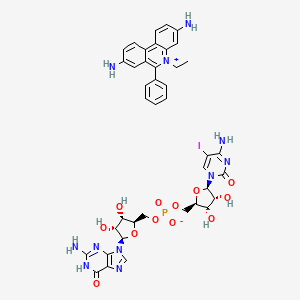
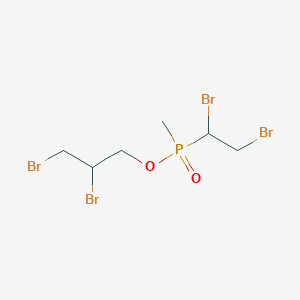
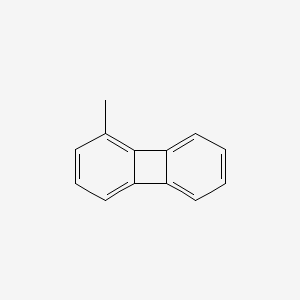
![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
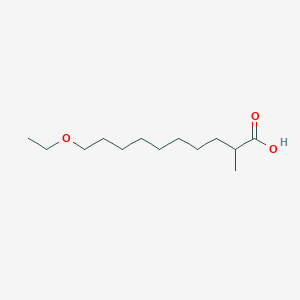

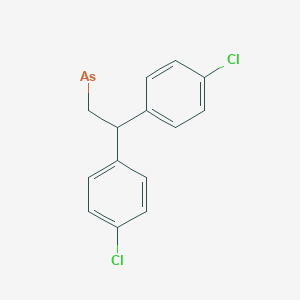
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
